Dovitinib, also known as CHIR-258 or TKI-258, is a potent multitargeted receptor tyrosine kinase inhibitor. It primarily targets several receptor tyrosine kinases, including fibroblast growth factor receptors, vascular endothelial growth factor receptors, and platelet-derived growth factor receptors, which play critical roles in tumor growth and angiogenesis. Dovitinib has shown promise in preclinical and clinical studies for treating various malignancies, particularly after the failure of other therapies.
Dovitinib was developed by CHIR Research and is classified as an oral small-molecule inhibitor. It is recognized for its ability to inhibit multiple receptor tyrosine kinases involved in cancer progression. The compound has been characterized in numerous studies, indicating its potential utility in treating hematologic and solid tumors .
The synthesis of Dovitinib involves several chemical reactions designed to create a compound that effectively inhibits multiple receptor tyrosine kinases. While specific synthetic pathways are proprietary, the general approach includes:
The solubility of Dovitinib in dimethyl sulfoxide exceeds 36.4 mg/mL, facilitating its use in biological assays .
Dovitinib has a complex molecular structure characterized by the following chemical formula: C21H21FN6O. Its molecular weight is approximately 392.43 g/mol. The structure features multiple functional groups that contribute to its inhibitory activity against various kinases, specifically designed to enhance binding affinity and selectivity .
Dovitinib undergoes various chemical reactions that are crucial for its biological activity:
Dovitinib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in tumor cell signaling pathways:
Dovitinib has been investigated for its potential applications in various types of cancer treatment:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4